Ethyl 4-[(2,3,4-trimethylphenyl)sulfonyl]-1-piperazinecarboxylate
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Overview
Description
Ethyl 4-[(2,3,4-trimethylphenyl)sulfonyl]-1-piperazinecarboxylate is a complex organic compound with the molecular formula C₁₆H₂₄N₂O₄S This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,3,4-trimethylphenyl)sulfonyl]-1-piperazinecarboxylate typically involves multiple steps. One common method includes the reaction of 2,3,4-trimethylbenzenesulfonyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,3,4-trimethylphenyl)sulfonyl]-1-piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 4-[(2,3,4-trimethylphenyl)sulfonyl]-1-piperazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,3,4-trimethylphenyl)sulfonyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects. The piperazine ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(2,4,6-trimethylphenyl)sulfonyl]-1-piperazinecarboxylate
- Ethyl 4-[(2,3,5-trimethylphenyl)sulfonyl]-1-piperazinecarboxylate
- Ethyl 4-[(2,3,4-trimethylphenyl)sulfonyl]-1-piperidinecarboxylate
Uniqueness
Ethyl 4-[(2,3,4-trimethylphenyl)sulfonyl]-1-piperazinecarboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2,3,4-trimethylphenyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 4-(2,3,4-trimethylphenyl)sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-5-22-16(19)17-8-10-18(11-9-17)23(20,21)15-7-6-12(2)13(3)14(15)4/h6-7H,5,8-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAOMQYBDVDCGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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